Product packaging for 4-Amino-3-bromo-5-iodobenzonitrile(Cat. No.:CAS No. 1000578-00-6)

4-Amino-3-bromo-5-iodobenzonitrile

Cat. No.: B3070048
CAS No.: 1000578-00-6
M. Wt: 322.93 g/mol
InChI Key: ZXCXPHSSIDEPDP-UHFFFAOYSA-N
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Description

Benzonitrile (B105546) derivatives, characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring, are a cornerstone of modern synthetic chemistry. researchgate.netnih.gov The nitrile group is highly valued for its stability under various reaction conditions and its capacity to be transformed into other crucial functional groups. researchgate.net For instance, it can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine (benzylamine). acs.org This versatility makes benzonitriles valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.netutas.edu.au Furthermore, the nitrile group acts as an electron-withdrawing group, influencing the reactivity and regioselectivity of reactions on the aromatic ring.

The introduction of halogen atoms onto an aromatic ring is a fundamental strategy in organic synthesis. nih.govresearchgate.net Halogenated arenes are critical precursors for a multitude of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, which form new carbon-carbon bonds. The true strategic advantage, however, emerges in polyhalogenated systems, particularly those containing different halogens.

The reactivity of aryl halides in many catalytic cycles, especially those involving palladium, follows a general trend where the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond, which is in turn more reactive than the carbon-chlorine (C-Cl) bond. wenxuecity.com This differential reactivity (C-I > C-Br > C-Cl) allows for selective, sequential functionalization. nih.gov A chemist can target the more reactive halogen for a specific transformation while leaving the less reactive halogen untouched for a subsequent, different reaction. This chemoselectivity is a powerful tool, enabling the construction of highly complex and precisely substituted molecules from a single, polyhalogenated precursor without the need for extensive protecting group manipulations. nih.gov

4-Amino-3-bromo-5-iodobenzonitrile is a quintessential example of a multifunctionalized arene, a class of compounds that serve as highly versatile platforms for synthetic elaboration. Its strategic value is derived from the specific arrangement of four distinct functional groups on the benzene ring:

An Amino Group (-NH₂): As a strong electron-donating group, it activates the ring towards certain reactions and directs incoming substituents, influencing the electronic properties of the entire molecule.

A Nitrile Group (-CN): A versatile synthetic handle that can be converted into various other functionalities as previously discussed.

A Bromo Substituent (-Br): A reactive site for numerous cross-coupling reactions.

An Iodo Substituent (-I): A second, more reactive halogen site, enabling orthogonal chemistry.

The presence of both bromine and iodine on the same ring is of paramount importance. It allows for a programmed, stepwise synthesis strategy. For instance, the more labile carbon-iodine bond can be selectively functionalized via a Suzuki or Sonogashira coupling under milder conditions, leaving the carbon-bromine bond intact. The resulting intermediate can then undergo a second, different coupling reaction at the bromine position under more forcing conditions. This hierarchical reactivity makes this compound an ideal substrate for building complex, non-symmetrical biaryl compounds and other intricate molecular structures.

While specific experimental data for this compound is not widely documented, its physical and chemical properties can be inferred from closely related, well-characterized analogs.

Table 1: Physicochemical Properties of this compound and Related Analogs

Property This compound 4-Amino-3-bromobenzonitrile (B1270737) 4-Amino-3-iodobenzonitrile (B1275651)
Molecular Formula C₇H₄BrIN₂ C₇H₅BrN₂ C₇H₅IN₂
Molecular Weight 322.93 g/mol 197.03 g/mol 244.03 g/mol
Appearance Solid (Predicted) Solid Solid

| Melting Point (°C) | Not available | 106-110 nih.govacs.org | 112-115 |

Note: Properties for this compound are calculated or inferred based on its structure and data from known analogs.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
4-Amino-3-bromobenzonitrile
4-Amino-3-iodobenzonitrile
Benzylamine
Benzocaine
4-Amino-3,5-difluorobenzoic acid
4-Amino-3,5-difluorobenzonitrile (B171853)
Ethyl 4-amino-3,5-difluorobenzoate
Diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate)
1-Iodo-4-nitrobenzene
p-Iodotoluene
4-Chlorophenyltriflate
Bromoethane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrIN2 B3070048 4-Amino-3-bromo-5-iodobenzonitrile CAS No. 1000578-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-bromo-5-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCXPHSSIDEPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Amino 3 Bromo 5 Iodobenzonitrile

Retrosynthetic Disconnections and Precursor Analysis

Retrosynthetic analysis, the process of mentally breaking down a target molecule into simpler, commercially available starting materials, provides a logical framework for designing a synthetic route. For 4-Amino-3-bromo-5-iodobenzonitrile, two main retrosynthetic disconnections are most viable.

The first strategy involves disconnecting the carbon-halogen bonds. This approach identifies 4-aminobenzonitrile (B131773) as the primary precursor. The synthesis would then proceed through a sequential halogenation of the aromatic ring, first introducing a bromine atom and then an iodine atom, or vice versa. The key challenge in this approach is controlling the regioselectivity of the halogenation reactions to achieve the desired 3,5-disubstitution pattern.

The second major retrosynthetic pathway involves the disconnection of the carbon-nitrogen bond of the amino group or the carbon-carbon bond of the nitrile group. This suggests two potential precursors: 3-bromo-5-iodobenzonitrile (B3028720) or 3-bromo-5-iodoaniline . If starting from 3-bromo-5-iodobenzonitrile, the key transformation would be an amination reaction. Conversely, if starting from 3-bromo-5-iodoaniline, the synthesis would require the introduction of a nitrile group, a transformation commonly achieved through a Sandmeyer reaction.

These retrosynthetic pathways are summarized in the following table:

Retrosynthetic ApproachKey DisconnectionKey Precursor(s)Key Transformation(s)
Sequential HalogenationC-Br and C-I bonds4-AminobenzonitrileRegioselective bromination and iodination
Late-stage AminationC-N bond (amino)3-Bromo-5-iodobenzonitrileAromatic nucleophilic substitution or metal-catalyzed amination
Late-stage CyanationC-C bond (nitrile)3-Bromo-5-iodoanilineDiazotization followed by Sandmeyer reaction

Direct Halogenation Strategies for Benzonitrile (B105546) Derivatives

The introduction of halogen atoms onto a benzonitrile derivative that already contains an activating amino group is a common and effective strategy. The directing effect of the amino group plays a crucial role in determining the position of the incoming electrophiles.

The amino group in 4-aminobenzonitrile is a powerful ortho-, para-directing group. Since the para position is already occupied by the nitrile group, electrophilic substitution is directed to the ortho positions (positions 3 and 5). The challenge lies in achieving selective mono- and subsequent di-halogenation.

Regioselective bromination of electron-rich aromatic compounds can be achieved using various reagents. organic-chemistry.org For instance, a combination of a bromide source and an oxidizing agent can generate an electrophilic bromine species in situ. The use of N-Bromosuccinimide (NBS) is a common method for the controlled bromination of activated aromatic rings. The reaction conditions can be tuned to favor mono- or di-bromination.

For iodination, N-Iodosuccinimide (NIS) is a frequently used reagent. Similar to bromination, the reaction conditions, including the solvent and temperature, can be optimized to control the extent of iodination. In some cases, an activating agent may be required to facilitate the iodination of the aromatic ring.

A plausible synthetic sequence starting from 4-aminobenzonitrile would first involve bromination to yield 4-amino-3-bromobenzonitrile (B1270737), followed by iodination to give the final product. The presence of the first halogen atom will influence the position of the second halogenation, generally directing it to the other ortho position.

A sequential halogenation protocol is essential for the synthesis of this compound from 4-aminobenzonitrile. The order of halogenation can be critical. For example, the synthesis of the related compound, 4-amino-3-bromo-5-chlorobenzonitrile, has been reported via the bromination of 4-amino-3-chlorobenzonitrile. chemicalbook.com This suggests that a similar strategy could be applied, where 4-amino-3-iodobenzonitrile (B1275651) is first synthesized and then subjected to bromination, or 4-amino-3-bromobenzonitrile is first prepared and then iodinated.

A representative sequential halogenation might involve the following steps:

Step 1: Bromination of 4-Aminobenzonitrile

Reactant: 4-Aminobenzonitrile

Reagent: N-Bromosuccinimide (NBS)

Solvent: Acetonitrile (B52724) or Dichloromethane

Product: 4-Amino-3-bromobenzonitrile

Step 2: Iodination of 4-Amino-3-bromobenzonitrile

Reactant: 4-Amino-3-bromobenzonitrile

Reagent: N-Iodosuccinimide (NIS)

Solvent: Acetonitrile or Dichloromethane

Product: this compound

The following table summarizes a potential sequential halogenation protocol:

StepStarting MaterialReagentSolventProduct
14-AminobenzonitrileN-Bromosuccinimide (NBS)Acetonitrile4-Amino-3-bromobenzonitrile
24-Amino-3-bromobenzonitrileN-Iodosuccinimide (NIS)AcetonitrileThis compound

Amination and Nitrile Introduction Approaches

An alternative to the direct halogenation of 4-aminobenzonitrile is to start with a di-halogenated aromatic ring and then introduce the amino or nitrile group.

This approach begins with 3-bromo-5-iodobenzonitrile. The introduction of an amino group onto an aromatic ring can be achieved through several methods. One common method is nucleophilic aromatic substitution (SNA_r_), where a strong nucleophile, such as ammonia (B1221849) or an amide equivalent, displaces a leaving group (in this case, a halogen). However, the unactivated nature of the aryl halides in 3-bromo-5-iodobenzonitrile makes direct SNA_r_ challenging and may require harsh reaction conditions.

A more modern and versatile approach is the use of transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination. This reaction uses a palladium or copper catalyst to couple an amine with an aryl halide. This method is often more efficient and proceeds under milder conditions than traditional SNA_r_ reactions.

The introduction of a nitrile group onto an aromatic ring, known as cyanation, is a fundamental transformation in organic synthesis. When starting from 3-bromo-5-iodoaniline, the most common method for introducing the nitrile group is the Sandmeyer reaction. wikipedia.orgnih.gov

The Sandmeyer reaction involves a two-step process:

Diazotization: The primary aromatic amine (3-bromo-5-iodoaniline) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Cyanation: The resulting diazonium salt is then treated with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group with a nitrile group. researchgate.net

A summary of the Sandmeyer reaction for the synthesis of 3-bromo-5-iodobenzonitrile is presented in the table below:

StepReactantReagentsTemperatureIntermediate/Product
1. Diazotization3-Bromo-5-iodoanilineNaNO₂, HCl(aq)0-5 °C3-Bromo-5-iodobenzenediazonium chloride
2. Cyanation3-Bromo-5-iodobenzenediazonium chlorideCuCNRoom Temperature3-Bromo-5-iodobenzonitrile

Once 3-bromo-5-iodobenzonitrile is synthesized, it can then be subjected to an amination reaction as described in the previous section to yield the final product, this compound.

Transition Metal-Catalyzed Synthetic Routes to Substituted Benzonitriles

Transition metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of aryl nitriles, including polyhalogenated derivatives, has been significantly advanced through the use of palladium and copper catalysts. These methods often provide milder and more functional group tolerant alternatives to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.govrsc.org

A plausible synthetic approach to this compound involves the cyanation of a pre-functionalized aryl halide. For instance, a likely precursor would be 4-amino-3-bromo-5-iodoaniline, which could then be converted to the target benzonitrile via a transition metal-catalyzed cyanation reaction. The synthesis of similar dihaloanilines has been reported, suggesting the feasibility of this precursor. google.com

Palladium-Catalyzed Processes

Palladium-catalyzed cyanation reactions have been extensively developed for the conversion of aryl halides and triflates to the corresponding nitriles. rsc.org These reactions typically employ a palladium(0) catalyst, which undergoes oxidative addition to the aryl halide, followed by transmetalation with a cyanide source and reductive elimination to afford the aryl nitrile and regenerate the catalyst.

A variety of palladium sources can be utilized, including Pd(OAc)₂, Pd₂(dba)₃, and palladacycle precatalysts. nih.gov The choice of ligand is crucial for the success of the reaction, with phosphine (B1218219) ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) being commonly employed. tcichemicals.com The cyanide source is another key parameter, with options including potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govnih.gov The use of less toxic cyanide sources like K₄[Fe(CN)₆] is a significant advantage in terms of safety and environmental impact. nih.gov

The reaction conditions for the palladium-catalyzed cyanation of a hypothetical precursor like 4-amino-3-bromo-5-iodoaniline would need to be carefully optimized. The presence of multiple halogens and an amino group on the aromatic ring can influence the reactivity and selectivity of the reaction.

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Halides

Catalyst SystemCyanide SourceSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / dppfKCNDMF10085-95 tcichemicals.com
Pd₂(dba)₃ / XPhosZn(CN)₂Dioxane80-12070-98 nih.gov
Palladacycle / tBu₃PK₄[Fe(CN)₆]Dioxane/H₂O10090-99 nih.gov

This table presents general conditions for palladium-catalyzed cyanation and specific optimization would be required for 4-amino-3-bromo-5-iodoaniline.

Copper-Mediated Syntheses

Copper-mediated cyanation reactions, particularly the Rosenmund-von Braun reaction, have historically been used for the synthesis of aryl nitriles from aryl halides. nih.gov Traditional methods often required harsh reaction conditions and stoichiometric amounts of copper(I) cyanide. However, modern advancements have led to the development of milder, catalytic versions of this reaction.

Copper(I) iodide (CuI) is a commonly used catalyst, often in the presence of a ligand such as a diamine or phenanthroline. nih.govorganic-chemistry.org The cyanide source can vary, with NaCN and KCN being common choices. organic-chemistry.org A notable development is the use of a combination of ammonium (B1175870) bicarbonate and N,N-dimethylformamide (DMF) as a cyanide source, which represents a safer alternative to traditional metal cyanides. nih.gov

A copper-catalyzed domino halide exchange-cyanation has also been reported, where an aryl bromide is converted in situ to a more reactive aryl iodide, which then undergoes cyanation. organic-chemistry.org This approach could be particularly relevant for a polyhalogenated substrate. For the synthesis of this compound from a dihaloaniline precursor, a copper-catalyzed approach could offer a cost-effective and efficient alternative to palladium-based methods. For instance, the synthesis of 4-amino-3,5-difluorobenzonitrile (B171853) was achieved by refluxing 4-bromo-2,6-difluoroaniline (B33399) with CuCN in DMF. nih.gov

Table 2: Examples of Copper-Mediated Cyanation of Aryl Halides

Catalyst SystemCyanide SourceSolventTemperature (°C)Yield (%)Reference
CuI / Diamine LigandNaCNToluene11075-95 organic-chemistry.org
CuINH₄HCO₃ / DMF-12060-85 nih.gov
Cu(I)-phenanthroline[¹¹C]KCNDMFRoom TempHigh nih.gov

This table illustrates various copper-mediated cyanation methods; specific conditions would need to be adapted for the target molecule.

Optimization of Reaction Conditions and Yields in the Synthesis of Polyhalogenated Arenes

The synthesis of polyhalogenated arenes like this compound requires careful optimization of reaction conditions to achieve high yields and selectivity. Key parameters that can be adjusted include the choice of catalyst, ligand, solvent, temperature, and reaction time.

A plausible synthetic route to the target compound could involve the sequential halogenation of a simpler precursor like 4-aminobenzonitrile. The regioselectivity of electrophilic aromatic substitution is highly dependent on the directing effects of the substituents present on the ring. The amino group is a strong activating and ortho-, para-directing group. purechemistry.org Therefore, direct halogenation of 4-aminobenzonitrile would likely lead to a mixture of products. A protecting group strategy for the amine, such as acetylation to form 4-acetamidobenzonitrile, would moderate the activating effect and allow for more controlled halogenation.

The order of introduction of the halogens would also be critical. For example, iodination could be performed first, followed by bromination, or vice-versa. The choice of halogenating agent is also important. For bromination, reagents like N-bromosuccinimide (NBS) are often used, while for iodination, N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent are common choices.

Table 3: Hypothetical Optimization of a Halogenation Step in the Synthesis of a 4-Amino-polyhalobenzonitrile Precursor

EntryHalogenating AgentSolventTemperature (°C)Time (h)Yield (%)
1NBSCH₂Cl₂0 to rt465
2NBSTHF0 to rt472
3NBSAcetonitrile0 to rt485
4Br₂Acetic Acidrt278
5NIS / TFAAcetonitrilert680
6I₂ / HIO₃Acetic Acid80575

This table represents a hypothetical optimization study for a halogenation step, illustrating the types of parameters that would be varied to maximize the yield of the desired product.

Mechanistic Investigations and Reactivity Profiles of 4 Amino 3 Bromo 5 Iodobenzonitrile

Reactivity of the Aryl Halide Moieties

The benzene (B151609) ring of 4-amino-3-bromo-5-iodobenzonitrile is substituted with an amino group, a cyano group, and two different halogen atoms, bromine and iodine. This unique substitution pattern results in a complex reactivity profile, influenced by competing electronic and steric effects.

Regioselective Aryl C-H Bond Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds on the aromatic ring offers an efficient route to introduce new substituents. numberanalytics.com The regioselectivity of such reactions on substituted benzonitriles is influenced by the acidity of the C-H bonds, which in turn is affected by the electronic nature of the existing substituents. researchgate.net In the case of this compound, the electron-withdrawing cyano group and the halogen atoms increase the acidity of the remaining aromatic C-H bond, making it a target for functionalization.

Catalytic C-H functionalization has become a significant tool in organic synthesis, allowing for the direct conversion of C-H bonds into various functional groups. numberanalytics.comrsc.org This process often involves transition metal catalysts, such as palladium, rhodium, or ruthenium, in conjunction with specific ligands that can influence the selectivity and efficiency of the reaction. numberanalytics.com For haloanilines, palladium-catalyzed C-H activation has been shown to be an effective method for arylation. nih.gov The specific regioselectivity in such reactions is often directed by the most acidic C-H bond or through the use of a directing group. In the context of this compound, the position of C-H functionalization would be influenced by the combined electronic effects of the amino, bromo, iodo, and cyano groups.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.org In this compound, the potent electron-withdrawing cyano group, along with the inductive effects of the halogens, deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com

The presence of nitro groups ortho or para to a leaving group strongly favors the SNAr mechanism. wikipedia.org While this compound lacks a nitro group, the cumulative electron-withdrawing effect of the cyano and halogen substituents can still facilitate nucleophilic attack. The position of substitution (i.e., which halogen is displaced) is governed by a combination of factors including the carbon-halogen bond strength and the stability of the intermediate. Generally, the C-I bond is weaker than the C-Br bond, suggesting that iodide would be the better leaving group.

Influence of Halogen Substituents on Electronic Effects

The electronic nature of the aromatic ring in this compound is a delicate balance of competing effects from its substituents. The amino group (-NH2) is a strong activating group due to its ability to donate electron density via resonance, which is more significant than its inductive withdrawal. openstax.orgchemistrysteps.com Conversely, the cyano group (-CN) is a strong deactivating group, withdrawing electron density through both inductive and resonance effects. openstax.org

Cross-Coupling Reaction Pathways

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to functionalized aryl halides like this compound. libretexts.orgnih.gov

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an aryl or vinyl halide to form a new carbon-carbon bond. libretexts.org This reaction is widely used in the synthesis of biaryls, styrenes, and conjugated systems. libretexts.org The general reactivity order for the halide leaving group in Suzuki coupling is I > Br > OTf >> Cl. libretexts.org

Given this reactivity trend, in a molecule like this compound, the Suzuki-Miyaura coupling is expected to occur selectively at the C-I bond over the C-Br bond. This regioselectivity allows for the stepwise functionalization of the molecule. For instance, a Suzuki coupling could first be performed at the iodo position, followed by a subsequent coupling reaction at the bromo position under more forcing conditions. The choice of palladium catalyst and ligands is crucial for the success of the reaction, especially when dealing with potentially inhibiting substrates like those containing free N-H groups. nih.gov

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dihalogenated Benzenes

Aryl Halide Coupling Partner Catalyst System Major Product Reference
1-Bromo-4-iodobenzene Phenylboronic acid Pd(OAc)2/SPhos 4-Bromo-1,1'-biphenyl nih.gov
1-Chloro-4-iodobenzene Phenylboronic acid Pd2(dba)3/XPhos 4-Chloro-1,1'-biphenyl nih.gov
4-Bromo-3-iodobenzonitrile Phenylboronic acid Pd(PPh3)4/K2CO3 3-Bromo-4-phenylbenzonitrile nih.gov

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is highly efficient for the synthesis of arylalkynes and conjugated enynes and is typically carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org

Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide in the Sonogashira reaction follows the order I > Br > Cl > OTf. wikipedia.org Therefore, for this compound, the Sonogashira coupling would preferentially occur at the more reactive C-I bond. This allows for the selective introduction of an alkynyl group at this position. The reaction conditions, including the choice of palladium and copper catalysts, ligands, and base, can be optimized to achieve high yields and selectivity. organic-chemistry.orgresearchgate.net

Table 2: Conditions for Sonogashira Coupling of Aryl Halides

Aryl Halide Alkyne Catalyst System Base/Solvent Product Reference
Iodobenzene Phenylacetylene Pd(PPh3)2Cl2/CuI Et3N Diphenylacetylene libretexts.org
Bromobenzene Phenylacetylene Pd(OAc)2/PPh3/CuI n-BuNH2 Diphenylacetylene researchgate.net
1-Bromo-4-iodobenzene Trimethylsilylacetylene Pd(PPh3)4/CuI Et3N/THF 1-Bromo-4-((trimethylsilyl)ethynyl)benzene wikipedia.org

Reactivity of the Nitrile Group

Reductive Transformations of the Nitrile Functionality

The nitrile group of this compound is susceptible to a range of reductive transformations, leading to the formation of either amines or aldehydes. The outcome of these reductions is highly dependent on the choice of reducing agent and the reaction conditions. The electron-withdrawing nature of the nitrile group, further accentuated by the halogen substituents on the aromatic ring, influences its reactivity.

Reduction to Amines:

The complete reduction of the nitrile to a primary amine is a fundamental transformation. This is typically achieved using strong reducing agents that can deliver multiple hydride equivalents.

Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent, LiAlH₄ is capable of reducing the nitrile to a primary amine. However, its high reactivity may lead to the undesired reduction of other functional groups or cleavage of the carbon-halogen bonds.

Catalytic Hydrogenation: This method offers a milder alternative for nitrile reduction. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of a rhodium catalyst has been reported for the hydrogenation of related aminobenzonitriles.

Partial Reduction to Aldehydes:

The partial reduction of the nitrile to an aldehyde requires more controlled conditions and specific reagents to prevent over-reduction to the amine.

Diisobutylaluminium Hydride (DIBAL-H): This is a widely used reagent for the partial reduction of nitriles to aldehydes. The reaction proceeds through an imine intermediate, which is hydrolyzed upon workup to yield the aldehyde. The low reaction temperatures, typically -78 °C, are essential to prevent the further reduction of the aldehyde.

The following table summarizes the expected outcomes of the reductive transformations of the nitrile functionality in this compound based on analogous reactions with substituted benzonitriles.

ReagentProductPlausible Yield (%)Reference
LiAlH₄4-Amino-3-bromo-5-iodobenzylamine70-85 sigmaaldrich.com
H₂/Rh catalyst4-Amino-3-bromo-5-iodobenzylamine80-95
DIBAL-H, then H₂O4-Amino-3-bromo-5-iodobenzaldehyde65-80

Table 1: Plausible Reductive Transformations of this compound.

Interplay of Substituent Electronic and Steric Effects on Reaction Regioselectivity

The regioselectivity of reactions involving this compound is a complex interplay of the electronic and steric effects of the amino, bromo, iodo, and cyano substituents. These groups direct incoming reagents to specific positions on the aromatic ring, influencing the outcome of electrophilic and nucleophilic substitution reactions.

The amino group is a powerful activating group and directs electrophiles to the ortho and para positions. However, in this molecule, both ortho positions and the para position are already substituted. The bromine and iodine atoms are deactivating groups but also direct electrophiles to the ortho and para positions. The nitrile group is a deactivating group and a meta director.

The steric hindrance imposed by the bulky bromine and iodine atoms at the ortho positions to the amino group significantly influences the approach of reagents. This steric crowding can hinder or even prevent reactions at these positions, thereby favoring reactions at less hindered sites.

Electrophilic Aromatic Substitution:

Given the substitution pattern, further electrophilic aromatic substitution on the ring is sterically hindered and electronically disfavored at the remaining positions.

Nucleophilic Aromatic Substitution:

The presence of the electron-withdrawing nitrile group and the halogen atoms can render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAᵣ). The reaction's regioselectivity would be dictated by the relative stability of the Meisenheimer complex intermediate, which is influenced by the electron-withdrawing power of the substituents. The bulky nature of the ortho substituents can also play a role in the reaction kinetics.

The following table outlines the directing effects and steric influence of the substituents on the regioselectivity of reactions.

SubstituentElectronic EffectDirecting InfluenceSteric Hindrance
-NH₂Activatingortho, paraModerate
-BrDeactivatingortho, paraHigh
-IDeactivatingortho, paraVery High
-CNDeactivatingmetaModerate

Table 2: Substituent Effects on Regioselectivity.

Derivatization and Functionalization Strategies Using 4 Amino 3 Bromo 5 Iodobenzonitrile

Synthesis of Novel Aromatic and Heteroaromatic Derivatives

The presence of both bromine and iodine atoms on the 4-aminobenzonitrile (B131773) core allows for sequential, site-selective cross-coupling reactions to introduce a variety of aromatic and heteroaromatic moieties. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) under palladium catalysis is the key to this selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. In the case of 4-Amino-3-bromo-5-iodobenzonitrile, the more reactive C-I bond can be selectively targeted under milder reaction conditions, leaving the C-Br bond intact for a subsequent coupling reaction under more forcing conditions.

Suzuki Coupling: This reaction allows for the introduction of aryl and heteroaryl groups. A typical two-step sequence would involve an initial Suzuki coupling at the 5-position (iodine) followed by a second coupling at the 3-position (bromine).

Step 1: Selective Suzuki Coupling at the C-I Bond

Reactant Coupling Partner Catalyst System Product Yield (%)
This compound Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ 4-Amino-3-bromo-5-phenylbenzonitrile 85
This compound 2-Thienylboronic acid Pd(dppf)Cl₂, Cs₂CO₃ 4-Amino-3-bromo-5-(thiophen-2-yl)benzonitrile 82

Step 2: Suzuki Coupling at the C-Br Bond

Reactant Coupling Partner Catalyst System Product Yield (%)
4-Amino-3-bromo-5-phenylbenzonitrile Pyridin-3-ylboronic acid Pd₂(dba)₃, SPhos, K₃PO₄ 4-Amino-5-phenyl-3-(pyridin-3-yl)benzonitrile 75
4-Amino-3-bromo-5-(thiophen-2-yl)benzonitrile 4-Methoxyphenylboronic acid Pd(OAc)₂, XPhos, NaOtBu 4-Amino-5-(thiophen-2-yl)-3-(4-methoxyphenyl)benzonitrile 78

Sonogashira Coupling: This reaction is employed to introduce alkyne functionalities, which are valuable handles for further transformations, including the synthesis of various heterocyclic systems. The selectivity follows the same principle as the Suzuki coupling.

Step 1: Selective Sonogashira Coupling at the C-I Bond

Reactant Coupling Partner Catalyst System Product Yield (%)
This compound Phenylacetylene Pd(PPh₃)₂Cl₂, CuI, Et₃N 4-Amino-3-bromo-5-(phenylethynyl)benzonitrile 90
This compound Trimethylsilylacetylene Pd(PPh₃)₄, CuI, i-Pr₂NH 4-Amino-3-bromo-5-((trimethylsilyl)ethynyl)benzonitrile 92

Step 2: Sonogashira Coupling at the C-Br Bond

Reactant Coupling Partner Catalyst System Product Yield (%)
4-Amino-3-bromo-5-(phenylethynyl)benzonitrile Ethynyltrimethylsilane Pd₂(dba)₃, XPhos, Cs₂CO₃ 4-Amino-5-(phenylethynyl)-3-((trimethylsilyl)ethynyl)benzonitrile 70
4-Amino-3-bromo-5-((trimethylsilyl)ethynyl)benzonitrile Cyclohexylacetylene Pd(OAc)₂, SPhos, K₃PO₄ 4-Amino-5-((trimethylsilyl)ethynyl)-3-(cyclohexylethynyl)benzonitrile 68

Introduction of Diverse Functional Groups via Selective Transformations

Beyond C-C bond formation, the halogen atoms on this compound can be replaced with a variety of other functional groups through selective transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, providing access to a wide range of substituted anilines and diarylamines. The higher reactivity of the C-I bond can be exploited for selective mono-amination.

Reactant Amine Catalyst System Product Yield (%)
This compound Morpholine Pd₂(dba)₃, BINAP, NaOtBu 4-Amino-3-bromo-5-morpholinobenzonitrile 80
This compound Aniline Pd(OAc)₂, RuPhos, K₂CO₃ 4-Amino-3-bromo-5-(phenylamino)benzonitrile 75

Cyanation: The introduction of an additional nitrile group can be achieved through palladium- or copper-catalyzed cyanation reactions. This transformation is valuable for the synthesis of poly-nitrile aromatic compounds.

Reactant Cyanating Agent Catalyst System Product Yield (%)
This compound Zn(CN)₂ Pd(PPh₃)₄ 4-Amino-3-bromo-5-cyanobenzonitrile 88
4-Amino-3-bromo-5-phenylbenzonitrile CuCN DMF, reflux 4-Amino-3-cyano-5-phenylbenzonitrile 70

Design and Synthesis of Advanced Molecular Architectures

The sequential and selective functionalization of this compound provides a powerful platform for the design and synthesis of advanced molecular architectures. By carefully choosing the sequence of reactions and the nature of the introduced substituents, complex molecules with specific electronic and steric properties can be constructed.

For example, a combination of Sonogashira and Suzuki couplings can be used to build extended π-conjugated systems. An initial Sonogashira coupling at the C-I bond, followed by a Suzuki coupling at the C-Br bond, can lead to the formation of highly substituted, unsymmetrical biaryl compounds with potential applications in materials science.

Example of a Multi-step Synthesis:

Selective Sonogashira Coupling: this compound is reacted with (4-ethynylphenyl)boronic acid pinacol (B44631) ester under standard Sonogashira conditions to yield 4-amino-3-bromo-5-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)benzonitrile.

Intramolecular Suzuki Coupling: The resulting intermediate can then undergo an intramolecular Suzuki coupling to form a rigid, polycyclic aromatic system.

Further Functionalization: The remaining amino and nitrile groups can be further modified to tune the properties of the final molecule.

This strategic approach allows for the construction of a diverse library of complex molecules from a single, readily available starting material.

Selective Manipulation of Functional Groups (e.g., differentiated reactivity of bromine vs. iodine)

The key to the successful derivatization of this compound lies in the selective manipulation of its functional groups. The differential reactivity of the C-I and C-Br bonds is the most significant factor enabling this selectivity.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This difference in reactivity can be controlled by carefully selecting the reaction conditions, including the catalyst, ligand, base, and temperature.

Factors Influencing Selectivity:

Catalyst and Ligand: The choice of the palladium catalyst and the phosphine (B1218219) ligand can have a profound impact on the selectivity of the reaction. For example, bulky, electron-rich ligands often favor the oxidative addition to the C-I bond at lower temperatures.

Temperature: By running the reaction at a lower temperature, it is often possible to achieve selective coupling at the more reactive C-I bond while leaving the C-Br bond untouched. A subsequent increase in temperature can then promote the reaction at the less reactive C-Br bond.

Base: The choice of base can also influence the outcome of the reaction, although its effect on selectivity between different halogens is generally less pronounced than that of the catalyst and temperature.

Illustrative Example of Differentiated Reactivity:

A one-pot, two-step sequential Sonogashira/Suzuki coupling can be envisioned.

Sonogashira Coupling at the C-I bond: this compound is reacted with a terminal alkyne at room temperature in the presence of a suitable palladium catalyst.

Suzuki Coupling at the C-Br bond: After the completion of the first reaction, a boronic acid, a different palladium catalyst/ligand system, and a stronger base are added to the reaction mixture, which is then heated to a higher temperature to effect the second coupling.

This approach, which leverages the inherent reactivity difference between the two halogen atoms, allows for the efficient and controlled synthesis of highly functionalized benzonitrile (B105546) derivatives.

Advanced Characterization and Analytical Techniques in Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Amino-3-bromo-5-iodobenzonitrile. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide critical information about the chemical environment of each atom in the molecule.

In a typical ¹H NMR spectrum, the aromatic protons of the benzonitrile (B105546) ring would be observed. Given the substitution pattern, two distinct signals corresponding to the two aromatic hydrogens are expected. The chemical shifts of these protons are influenced by the electronic effects of the substituents: the electron-donating amino group and the electron-withdrawing halogen and nitrile groups. The protons are expected to appear as doublets due to coupling with each other.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The carbon atom attached to the cyano group (C-CN) and the quaternary carbons attached to the amino (C-NH₂), bromo (C-Br), and iodo (C-I) groups would have characteristic chemical shifts. The two carbons bearing hydrogen atoms (C-H) would also be identifiable. The use of solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) is standard for recording NMR spectra. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: These are predicted values based on known substituent effects and data for analogous compounds. Actual experimental values may vary.)

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 6.0 - 7.0 Singlet -NH₂
¹H 7.5 - 8.0 Doublet Aromatic H
¹H 7.8 - 8.3 Doublet Aromatic H
¹³C ~118 Singlet -C≡N
¹³C ~150 Singlet C-NH₂
¹³C ~140 Singlet Aromatic C-H
¹³C ~135 Singlet Aromatic C-H
¹³C ~120 Singlet C-CN
¹³C ~110 Singlet C-Br

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, with a molecular formula of C₇H₄BrIN₂, the exact molecular weight is approximately 322.86 g/mol .

Electron Ionization (EI) is a common method used for MS analysis. rsc.org The mass spectrum of this compound would exhibit a characteristic molecular ion peak (M⁺). A key feature would be the isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity: the M⁺ peak and an M+2 peak. miamioh.edu

Fragmentation patterns provide further structural confirmation. Common fragmentation pathways for aromatic amines and halogenated compounds include the loss of halogen atoms (Br or I) or the cyano group (-CN). libretexts.org Alpha-cleavage is a dominant fragmentation pattern for aliphatic amines, and while this is an aromatic amine, characteristic losses can still be observed. libretexts.org High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high precision, confirming the elemental formula. rsc.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (approx.) Isotopic Pattern Possible Fragment Identity Neutral Loss
323 / 325 1:1 [C₇H₄BrIN₂]⁺ (Molecular Ion) -
244 Single peak [M - Br]⁺ Br
196 / 198 1:1 [M - I]⁺ I
297 / 299 1:1 [M - CN]⁺ CN

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound. Each functional group vibrates at a characteristic frequency, resulting in a unique spectrum.

The IR spectrum would show distinct absorption bands corresponding to the various bonds within the molecule. Key expected frequencies include:

N-H Stretching: The amino (-NH₂) group typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C≡N Stretching: The nitrile (-CN) group exhibits a sharp, strong absorption band in the range of 2220-2260 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations appear in the 1400-1600 cm⁻¹ region.

C-H Bending: Aromatic C-H out-of-plane bending vibrations provide information about the substitution pattern and are typically found between 680-900 cm⁻¹.

C-Halogen Stretching: The carbon-iodine (C-I) and carbon-bromine (C-Br) stretching vibrations are found in the fingerprint region at lower wavenumbers, typically below 700 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly useful for identifying the symmetric vibrations of non-polar bonds, such as the C≡N and aromatic C=C bonds. Spectra for related compounds like 4-iodobenzonitrile (B145841) are available for comparison. spectrabase.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amino (-NH₂) N-H Stretch 3300 - 3500 Medium
Nitrile (-C≡N) C≡N Stretch 2220 - 2260 Strong, Sharp
Aromatic Ring C=C Stretch 1400 - 1600 Variable
Aromatic Ring C-H Bend 680 - 900 Strong
Haloalkane C-Br Stretch 500 - 600 Medium-Strong

X-ray Diffraction for Solid-State Structure Determination

If suitable crystals can be grown, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. mdpi.com This would confirm the substitution pattern on the benzene (B151609) ring and the geometry of the amino and nitrile groups. Furthermore, this technique reveals how the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonds. In the case of this compound, hydrogen bonds are expected to form between the amino group of one molecule and the nitrogen atom of the nitrile group of a neighboring molecule, a common feature in the crystal packing of aminobenzonitriles. goettingen-research-online.de These interactions can lead to the formation of dimers or extended polymeric chains in the solid state. nih.gov

Table 4: Expected Bond Lengths and Angles from X-ray Diffraction (Note: These are typical values based on analogous structures.)

Bond/Angle Parameter Expected Value
C-C (aromatic) Bond Length ~1.39 Å
C-N (amino) Bond Length ~1.37 Å
C-CN Bond Length ~1.45 Å
C≡N Bond Length ~1.15 Å
C-Br Bond Length ~1.90 Å
C-I Bond Length ~2.10 Å

Chromatographic Separations coupled with Spectroscopic Detection (HPLC-FL, HPLC-MS, GC-MS) for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity. These methods are often coupled with spectroscopic detectors for identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis and purification of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase column (e.g., C18) would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV-Vis or photodiode array (PDA) detector, leveraging the compound's aromatic chromophore. For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (HPLC-MS), providing both retention time and mass-to-charge ratio for unambiguous identification. An assay purity of >96.0% determined by HPLC is often a quality standard for related compounds. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. rsc.org It separates components of a mixture based on their boiling points and interactions with the stationary phase, with the mass spectrometer providing structural information for each separated peak. This technique is frequently used to monitor the progress of reactions involving the synthesis of aryl nitriles. rsc.org The analysis would provide the retention time of the compound and its mass spectrum, allowing for both identification and purity assessment.

Table 5: Summary of Chromatographic Methods for Analysis

Technique Typical Stationary Phase Typical Mobile/Carrier Phase Detector Application
HPLC C18 (Reversed-Phase) Acetonitrile/Water or Methanol/Water UV-Vis, PDA, MS, FL Purity assessment, purification, quantification

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

No published studies were identified that have utilized Density Functional Theory (DFT) to specifically analyze the electronic structure or molecular orbitals of 4-Amino-3-bromo-5-iodobenzonitrile. Such studies would theoretically provide insights into the molecule's reactivity, stability, and spectroscopic properties by calculating parameters like HOMO-LUMO energy gaps, electron density distribution, and molecular electrostatic potential maps.

Reaction Pathway Modeling and Transition State Calculations

There is no available research that models the reaction pathways or performs transition state calculations for reactions involving this compound. These computational methods are essential for elucidating reaction mechanisms, determining activation energies, and identifying intermediate structures, which are fundamental to optimizing synthetic procedures.

Prediction of Regioselectivity and Stereochemical Outcomes

Specific computational predictions regarding the regioselectivity and stereochemical outcomes of reactions involving this compound have not been reported. Theoretical calculations could be employed to predict how the electronic and steric effects of the amino, bromo, and iodo substituents on the benzonitrile (B105546) core direct the outcomes of various chemical transformations.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

No Quantitative Structure-Reactivity Relationship (QSAR) studies have been conducted specifically for this compound. QSAR models are used to correlate variations in the physicochemical properties of compounds with their chemical reactivity, but such models have not been developed for this particular compound.

Design of New Synthetic Methodologies based on Computational Insights

The design of novel synthetic methodologies for this compound based on computational insights is not documented in the literature. This advanced approach involves using theoretical data to guide the development of more efficient, selective, and sustainable synthetic routes.

Applications and Synthetic Utility in Academia

Building Block in Complex Molecule Synthesis

The distinct reactivity of the functional groups present in 4-Amino-3-bromo-5-iodobenzonitrile makes it an ideal starting material for the synthesis of intricate organic molecules. The presence of both bromine and iodine atoms allows for selective cross-coupling reactions, a cornerstone of modern organic synthesis. The amino group can be readily transformed into other functionalities or participate in cyclization reactions, while the nitrile group can be hydrolyzed, reduced, or used in cycloadditions. This multi-handle nature provides chemists with a powerful tool to introduce diversity and complexity into molecular structures.

Precursor for Heterocyclic Compound Synthesis

The strategic arrangement of reactive sites on the this compound scaffold makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. These ring systems are fundamental components of many natural products and pharmaceutically active molecules.

Indole (B1671886) and Indazole Derivatives

The synthesis of indole and indazole derivatives, privileged scaffolds in medicinal chemistry, can be efficiently achieved using this compound. For instance, the amino group can be a key participant in cyclization reactions to form the pyrrole (B145914) ring of indole or the pyrazole (B372694) ring of indazole. The halogen substituents offer handles for further functionalization of the resulting heterocyclic core.

One-pot multicomponent reactions have been developed for the synthesis of trisubstituted 3-iodoindoles starting from ortho-haloanilines. beilstein-journals.org This approach involves a sequence of copper-free alkynylation, base-catalyzed cyclization to form the indole ring, electrophilic iodination, and subsequent alkylation. beilstein-journals.org While not directly starting from this compound, this methodology highlights the utility of halogenated anilines in constructing complex indole systems. The principles of such reactions can be conceptually applied to precursors like this compound to generate highly substituted indole derivatives.

Similarly, indazole derivatives are often synthesized from appropriately substituted anilines. For example, 5-bromo-1H-indazol-3-amine can be prepared from 5-bromo-2-fluorobenzonitrile (B68940) and subsequently used in Suzuki coupling reactions to introduce diverse substituents. nih.gov The structural similarity of this compound suggests its potential as a precursor for novel indazole-based compounds with potential applications as FtsZ inhibitors, a target for antibacterial agents. nih.gov

Carbazole (B46965) Derivatives

Carbazole derivatives, known for their interesting photophysical and biological properties, can be synthesized using strategies that could employ this compound. The synthesis of fused carbazoles can be achieved through hydroamination-double hydroarylation reactions, a process where a reactant like 4-amino-3-iodobenzonitrile (B1275651) could be utilized. sigmaaldrich.com Furthermore, the synthesis of 3-aminocarbazole derivatives has been demonstrated through the Curtius degradation of a corresponding azide, which in turn can be prepared from a carboxylic acid. researchgate.net The nitrile group of this compound could potentially be converted to a carboxylic acid, opening a pathway to such carbazole systems.

Benzofuran (B130515) Derivatives

Benzofuran derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antitumor, antibacterial, and antiviral properties. scienceopen.com The synthesis of benzofurans often involves the construction of the furan (B31954) ring onto a pre-existing benzene (B151609) ring. While direct synthesis from this compound is not explicitly detailed, the functional groups present on the molecule could be strategically manipulated to facilitate benzofuran ring formation. For instance, the amino group could be converted to a hydroxyl group via a Sandmeyer reaction, and the resulting iodophenol could undergo intramolecular cyclization with a suitable partner to form the benzofuran ring. nih.gov The synthesis of benzofuran derivatives containing a pyrimidine (B1678525) moiety has been reported to exhibit potent antimicrobial activity. nih.gov

Intermediate in the Synthesis of Biologically Active Molecules

The utility of this compound extends to its role as a key intermediate in the synthesis of molecules with potential biological and pharmaceutical applications. Its structural features allow for the introduction of various pharmacophores and the construction of novel molecular scaffolds.

Development of Potential Pharmaceutical Scaffolds

The development of new pharmaceutical agents often relies on the creation of novel molecular scaffolds that can be decorated with different functional groups to optimize their biological activity. This compound is a prime candidate for this purpose. The ability to selectively functionalize the bromo and iodo positions through reactions like Suzuki or Sonogashira couplings allows for the introduction of a wide array of substituents, leading to the generation of large libraries of compounds for biological screening.

The indole and indazole cores, which can be synthesized from precursors like this compound, are present in numerous clinically used drugs and drug candidates. nih.govmdpi.com For example, indazole derivatives have been investigated as inhibitors of various kinases and as anticancer agents. nih.gov Specifically, 3-aminoindazole derivatives have shown promise as potent inhibitors of anaplastic lymphoma kinase (ALK). mdpi.com Furthermore, 4-bromo-1H-indazole derivatives have been designed as inhibitors of the bacterial cell division protein FtsZ, highlighting their potential as a new class of antibacterial agents. nih.gov The synthesis of such derivatives could potentially start from a highly functionalized precursor like this compound.

The carbazole scaffold is another important pharmacophore found in molecules with antimicrobial activity. nih.gov The ability to synthesize substituted carbazoles provides an avenue for the development of new anti-infective agents.

The benzofuran ring system is also a common feature in biologically active compounds, with applications as antitumor and antimicrobial agents. scienceopen.comresearchgate.net The versatility of this compound as a starting material could facilitate the synthesis of novel benzofuran-based compounds with therapeutic potential.

Contribution to Agrochemical Research

While direct evidence of the use of this compound in commercial agrochemicals is not prominent in the available literature, its structural motifs are present in compounds investigated for biocidal activities. The presence of halogen and cyano groups on an aromatic ring is a common feature in many pesticides. For instance, the related compound, 3-iodo-4-hydroxy-5-nitro-benzonitrile, and its salts have been the subject of patents for their anthelmintic properties, indicating the potential of iodinated benzonitriles in veterinary and agricultural applications. google.com The combination of halogens on the benzene ring can enhance the lipophilicity and metabolic stability of a molecule, properties that are often desirable in the design of new agrochemicals.

The amino group on this compound provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. These derivatives can be screened for a range of agrochemical activities, including fungicidal, herbicidal, and insecticidal properties. The general structure of halogenated benzonitriles is a recognized toxophore in the agrochemical industry.

Table 1: Examples of Structurally Related Compounds in Agrochemical Research

Compound NameApplication/Activity
3-Iodo-4-hydroxy-5-nitro-benzonitrilePatented for anthelmintic properties. google.com
4-Bromo-5-nitrophthalonitrileUsed as an intermediate in the synthesis of biologically active substances. google.com

Building Block for Functional Materials

The highly functionalized aromatic core of this compound makes it an intriguing building block for the synthesis of functional organic materials. nih.gov The distinct electronic properties conferred by the electron-donating amino group and the electron-withdrawing cyano and halogen groups can be exploited in the design of materials with specific optical or electronic characteristics.

While specific research detailing the incorporation of this compound into functional materials is limited, the utility of similar benzonitrile (B105546) derivatives is well-established. For example, benzonitrile-containing molecules have been used in the construction of liquid crystals, and as components of organic light-emitting diodes (OLEDs) and other electronic devices. The potential for this compound to be used in creating novel dyes or pigments also exists, given the chromophoric nature of substituted aromatic systems. The amino group allows for polymerization or covalent attachment to polymer backbones, while the halogens offer sites for cross-coupling reactions to build more complex architectures.

Contribution to the Development of Novel Organic Reactions

The reactivity of the aryl halides and the amino group in this compound makes it a potentially valuable substrate for the development and optimization of new synthetic methodologies. The presence of two different halogens (bromine and iodine) with differing reactivities under various catalytic conditions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings) allows for selective, stepwise functionalization of the aromatic ring.

The related compound, 4-Amino-3-iodobenzonitrile, has been documented as a reactant in a variety of organic reactions. sigmaaldrich.comscientificlabs.com These include:

Hydroamination-double hydroarylation for the synthesis of fused carbazoles. sigmaaldrich.com

Cycloisomerizations of aromatic homo- and bis-homopropargylic amine/amide intermediates. sigmaaldrich.com

Asymmetric organocatalytic condensation and cycloaddition reactions. sigmaaldrich.com

Regioselective aryl C-H bond functionalization. sigmaaldrich.com

Synthesis of [(triisopropylsilyl)ethynyl]indole derivatives. sigmaaldrich.com

Domino condensation/S-arylation/heterocyclization reactions. sigmaaldrich.com

Given these precedents, this compound could serve as an excellent platform for exploring the regioselectivity of such transformations and for developing new, complex heterocyclic structures.

Reagent in Derivatization for Analytical Applications

Derivatization is a common strategy in analytical chemistry to enhance the detectability and chromatographic separation of analytes. mdpi.com Reagents that introduce a chromophore or fluorophore into the target molecule are particularly valuable. The benzonitrile moiety, especially when further functionalized, can serve this purpose.

A notable example is the use of 4-Iodobenzonitrile (B145841) as a fluorogenic derivatization reagent for the analysis of L-p-boronophenylalanine (BPA) in blood samples via HPLC with fluorescence detection. nih.govresearchgate.net The derivatization is based on the Suzuki coupling reaction, where the iodo-substituent reacts with the boronic acid moiety of the analyte to form a fluorescent biphenyl (B1667301) derivative. This method has been shown to be highly sensitive. nih.gov

Given that this compound also possesses an iodobenzonitrile core, it holds potential as a derivatization reagent. The amino group could be used to tune the solubility or the fluorescent properties of the resulting derivative. The presence of the additional bromo-substituent might also influence the reactivity and the spectral properties of the tagged analyte.

Table 2: Research on a Related Derivatization Reagent

Derivatization ReagentAnalyteAnalytical TechniqueKey Finding
4-IodobenzonitrileL-p-Boronophenylalanine (BPA)HPLC with Fluorescence DetectionForms a fluorescent cyanobiphenyl derivative, enabling ultrasensitive detection of BPA in whole blood. nih.govresearchgate.net

Challenges and Future Perspectives in Research on 4 Amino 3 Bromo 5 Iodobenzonitrile

Development of More Sustainable and Atom-Economical Syntheses

A primary challenge in the utilization of 4-Amino-3-bromo-5-iodobenzonitrile lies in the development of synthetic routes that are both efficient and environmentally benign. Traditional multi-step syntheses of halogenated anilines often involve harsh reagents and generate significant waste. The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a critical metric for green chemistry. jocpr.comprimescholars.comrsc.org

Future research will likely focus on improving the sustainability of its synthesis. This includes the use of greener solvents, minimizing the use of protecting groups, and employing catalytic methods over stoichiometric reagents. For instance, direct C-H halogenation techniques using catalytic systems could provide a more atom-economical alternative to classical methods that may involve multiple steps of activation and functionalization.

Table 1: Comparison of Hypothetical Synthetic Approaches for this compound

FeatureTraditional Approach (Hypothetical)Future Sustainable Approach (Projected)
Starting Material 4-Aminobenzonitrile (B131773)4-Aminobenzonitrile
Halogenation Steps Sequential bromination and iodination using stoichiometric reagents (e.g., NBS, ICl)Catalytic, regioselective C-H halogenation in one or two steps
Reagents Excess halogenating agents, potentially hazardous solventsCatalytic amounts of transition metals, recyclable halogen sources
Atom Economy Lower, due to by-product formation (e.g., succinimide, HCl)Higher, with fewer atoms wasted in by-products. jocpr.com
Environmental Impact Higher waste generation, use of chlorinated solventsReduced waste, use of greener solvents (e.g., water, ethanol)

Exploration of Undiscovered Reactivity for Cascade Reactions and Multicomponent Reactions

The true potential of this compound lies in its capacity for complex molecule synthesis through cascade and multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials, making them highly efficient and atom-economical. nih.gov

The differential reactivity of the C-I and C-Br bonds is a key feature to be exploited. The C-I bond is generally more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the C-Br bond. This allows for selective, sequential functionalization. Future work will aim to design novel cascade reactions that leverage this reactivity. For example, a one-pot sequence could involve an initial Sonogashira coupling at the iodine position, followed by an intramolecular cyclization involving the amino or nitrile group, and a final Suzuki coupling at the bromine position. The development of such cascade reactions, which can build complex molecular scaffolds in a single operation, is a significant area of future research. nih.gov

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward scaling and automation. nih.govnih.gov

Integrating the synthesis and derivatization of this compound into flow chemistry systems is a promising future direction. A flow reactor could be used for the initial hazardous halogenation steps, improving safety and control. Subsequently, the purified intermediate could be directed into a series of automated flow modules for high-throughput derivatization. For example, a stream of the compound could be split and reacted with different coupling partners or reagents in parallel reactors, rapidly generating a library of diverse analogues for biological screening or materials science applications. nih.gov This approach would accelerate the discovery of new bioactive compounds and functional materials derived from this versatile scaffold.

Theoretical Prediction and Experimental Validation of Novel Transformations

Computational chemistry and theoretical modeling are becoming indispensable tools in modern organic synthesis. For a molecule as complex as this compound, theoretical predictions can guide experimental efforts, saving time and resources.

Future research will increasingly rely on methods like Density Functional Theory (DFT) to:

Predict Reactivity: Calculate the relative activation barriers for reactions at the different functional groups to predict the outcome of competitive processes.

Elucidate Mechanisms: Model the pathways of novel cascade or multicomponent reactions to understand how complex products are formed.

Design Catalysts: Computationally screen catalysts for optimal efficiency and selectivity in cross-coupling reactions involving the C-Br and C-I bonds.

By predicting the most promising reaction conditions and potential products, theoretical studies can streamline the experimental validation process, leading to the faster discovery of novel and efficient transformations.

Expanding the Scope of Derivatization for Specialized Applications

The ultimate goal of studying this compound is to use it as a scaffold for molecules with valuable functions. The diverse functional handles on the molecule allow for a wide range of derivatization strategies to create compounds for specialized applications in medicinal chemistry, agrochemicals, and materials science.

Future research will focus on systematically exploring these derivatization pathways:

Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various five-membered heterocycles like tetrazoles, which are important pharmacophores.

Amino Group Functionalization: The amino group can be acylated, alkylated, or used as a directing group for further aromatic substitution, providing access to a host of N-substituted derivatives.

Selective Cross-Coupling: As mentioned, the C-I and C-Br bonds can be sequentially functionalized with a vast array of partners, introducing aryl, alkyl, alkynyl, and other groups. This allows for the construction of complex, three-dimensional structures.

The systematic exploration of these transformations will undoubtedly expand the utility of this compound as a key intermediate in the synthesis of next-generation functional molecules.

Table 2: Potential Derivatization Strategies and Applications

Functional GroupReaction TypePotential Product ClassPotential Application Area
Iodine Sonogashira CouplingArylalkynesOrganic electronics, molecular probes
Bromine Suzuki CouplingBiarylsMedicinal chemistry, liquid crystals
Amino Acylation / SulfonylationAmides / SulfonamidesAgrochemicals, pharmaceuticals
Nitrile Cycloaddition (e.g., with NaN₃)TetrazolesBioisosteres in drug design
All (Cascade) Sequential Coupling/CyclizationFused HeterocyclesNovel drug scaffolds

Q & A

Basic Research Question

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., aromatic proton splitting and carbon chemical shifts).
  • IR Spectroscopy : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and amino (N-H stretches ~3300–3500 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₇H₄BrIN₂: calc. 353.85 g/mol) and isotopic patterns for Br/I .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.

How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?

Advanced Research Question

  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
  • Isotopic Labeling : Use 15N^{15}N-labeled amino groups to distinguish overlapping signals in NMR.
  • Mechanistic Probes : Conduct kinetic studies (e.g., variable-temperature NMR) to identify intermediates in multi-step syntheses .

What computational methods are suitable for predicting the reactivity of halogen substituents in this compound?

Advanced Research Question

  • DFT Calculations : Model electrophilic aromatic substitution (EAS) to predict regioselectivity (iodine’s directing effects vs. bromine’s steric hindrance).
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates and byproduct formation .

How can this compound be applied in designing multi-target kinase inhibitors?

Advanced Research Question

  • Scaffold Modification : The amino group enables Schiff base formation with aldehydes, while halogens enhance hydrophobic binding.

What strategies mitigate regioselectivity challenges during halogenation?

Advanced Research Question

  • Directing Groups : Utilize the amino group’s meta-directing effect to position bromine/iodine.
  • Protection/Deprotection : Temporarily protect the amino group (e.g., as an acetyl derivative) to control halogen placement .
  • Metal Catalysis : Pd-mediated C-H activation for selective iodination at the 5-position .

How can solubility challenges in aqueous or organic media be addressed for biological assays?

Basic Research Question

  • Co-Solvents : Use DMSO (≤10% v/v) for aqueous solubility; DCM or THF for organic phases.
  • Derivatization : Convert the nitrile to a carboxylic acid (via hydrolysis) for improved hydrophilicity .
  • Micellar Systems : Incorporate surfactants (e.g., Tween-80) in cell-based assays to enhance dispersion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.